decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene
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Overview
Description
Diacenaphtho[1,2-a:1’,2’-h]pyrene is a polyaromatic hydrocarbon (PAH) that consists of two acenaphthylene units connected by a pyrene bridge.
Preparation Methods
The synthesis of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves a multi-step process:
Pd-catalyzed cross-coupling: This step involves the coupling of acenaphthylene units.
Acid-catalyzed cycloisomerization: This step generates the pyrene moiety.
CH-activation: The final step forms the fused scaffold in convincing yields.
Chemical Reactions Analysis
Diacenaphtho[1,2-a:1’,2’-h]pyrene undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, often using reagents like halogens or alkylating agents.
Scientific Research Applications
Diacenaphtho[1,2-a:1’,2’-h]pyrene has several scientific research applications:
Organic Electronics: Its unique structure makes it suitable for use in organic semiconductors and light-emitting diodes (LEDs).
Material Science: It is used in the development of new materials with specific electronic properties.
Biological Studies: Its interactions with biological molecules are studied to understand its potential effects and applications in medicine.
Mechanism of Action
The mechanism of action of Diacenaphtho[1,2-a:1’,2’-h]pyrene involves its interaction with molecular targets and pathways. Its polyaromatic structure allows it to interact with various biological molecules, potentially affecting cellular processes and pathways .
Comparison with Similar Compounds
Diacenaphtho[1,2-a:1’,2’-h]pyrene can be compared with other polyaromatic hydrocarbons such as:
Acenaphthylene: A simpler structure with fewer aromatic rings.
Pyrene: A single aromatic unit without the acenaphthylene bridges.
Benzo[a]pyrene: Another PAH with a different arrangement of aromatic rings.
Diacenaphtho[1,2-a:1’,2’-h]pyrene is unique due to its combination of acenaphthylene units and a pyrene bridge, which imparts distinct electronic and structural properties .
Properties
IUPAC Name |
decacyclo[15.15.2.13,7.119,23.02,12.014,33.018,28.030,34.011,36.027,35]hexatriaconta-1(33),2(12),3,5,7(36),8,10,13,15,17(34),18(28),19,21,23(35),24,26,29,31-octadecaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H18/c1-5-19-7-3-11-25-31(19)23(9-1)29-17-21-13-16-28-34-22(14-15-27(33(21)34)35(25)29)18-30-24-10-2-6-20-8-4-12-26(32(20)24)36(28)30/h1-18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDSBINQKWNJFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C4=C(C3=CC=C2)C5=C6C(=C4)C=CC7=C6C(=CC8=C7C9=CC=CC1=C9C8=CC=C1)C=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H18 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70723976 |
Source
|
Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
362052-03-7 |
Source
|
Record name | Diacenaphtho[1,2-a:1',2'-h]pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70723976 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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